4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2OS |
|---|---|
Molecular Weight |
254.74 g/mol |
IUPAC Name |
4-chloro-2-(1-methoxyethyl)-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C11H11ClN2OS/c1-7(15-2)11-13-8(6-10(12)14-11)9-4-3-5-16-9/h3-7H,1-2H3 |
InChI Key |
ZMLLTMVXMWXNQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=CC=CS2)OC |
Origin of Product |
United States |
Preparation Methods
The pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves β-keto esters or analogous substrates reacting with amidines or urea derivatives. For example, methyl acetoacetate and acetamidine hydrochloride undergo base-mediated cyclization to form 4-hydroxyl-2,6-dimethylpyrimidine intermediates . Adapting this method, the introduction of a thiophen-2-yl group at position 6 may require modified starting materials or post-cyclization functionalization.
Key Reaction Conditions
Chlorination at Position 4
Chlorination of the hydroxylated pyrimidine intermediate is achieved using phosphorus oxychloride (POCl₃). This step is critical for introducing the C4 chlorine atom, a common motif in bioactive pyrimidines.
Optimized Protocol
Introduction of the 1-Methoxyethyl Group at Position 2
The 1-methoxyethyl moiety is introduced via nucleophilic aromatic substitution (NAS) or alkylation. NAS is favored when a leaving group (e.g., chloro, methylthio) is present at position 2.
Method A: Nucleophilic Substitution
-
Substrate: 4-Chloro-2-chloro-6-(thiophen-2-yl)pyrimidine
-
Nucleophile: Sodium 1-methoxyethylate (NaOCH₂CH₂OCH₃)
Method B: Alkylation
-
Substrate: 4-Chloro-2-mercapto-6-(thiophen-2-yl)pyrimidine
-
Reagent: Methoxyethyl bromide (BrCH₂CH₂OCH₃)
-
Base: K₂CO₃ or Et₃N
-
Solvent: Acetonitrile, 60°C, 12 hours
Thiophen-2-yl Group Installation at Position 6
The thiophene ring is incorporated via cross-coupling reactions, leveraging halogenated pyrimidine intermediates.
Suzuki-Miyaura Coupling
-
Substrate: 4-Chloro-2-(1-methoxyethyl)-6-bromopyrimidine
-
Reagent: Thiophen-2-ylboronic acid
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: Na₂CO₃
-
Solvent: Toluene/water (3:1), 80°C, 12 hours
Integrated Synthetic Route
Combining these steps, a plausible synthesis is:
-
Cyclocondensation: Methyl 3-(thiophen-2-yl)-3-oxopropanoate + acetamidine hydrochloride → 4-hydroxy-2-methyl-6-(thiophen-2-yl)pyrimidine .
-
Chlorination: POCl₃/Et₃N → 4-chloro-2-methyl-6-(thiophen-2-yl)pyrimidine .
-
Oxidation: SeO₂ or KMnO₄ → 4-chloro-2-formyl-6-(thiophen-2-yl)pyrimidine.
-
Reductive Alkylation: NaBH₄ + methoxyethyl bromide → target compound .
Reaction Optimization Table
Mechanistic Considerations
-
Chlorination with POCl₃: Proceeds via nucleophilic attack of the hydroxyl oxygen on phosphorus, forming a phosphorylated intermediate that is displaced by chloride .
-
Suzuki Coupling: Oxidative addition of Pd⁰ to the C–Br bond, transmetallation with boronic acid, and reductive elimination to form the C–S bond .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the C4 Position
The chloro group at position 4 serves as a primary site for nucleophilic displacement, enabling derivatization for pharmaceutical or materials science applications.
Key Reactions:
Mechanistic studies indicate that the electron-withdrawing pyrimidine ring enhances the electrophilicity of C4, facilitating S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathways. Steric hindrance from the 1-methoxyethyl group at C2 slightly reduces reaction rates compared to simpler 4-chloropyrimidines .
Cross-Coupling Reactions
The thiophen-2-yl group and chloro substituent enable transition-metal-catalyzed coupling reactions for structural diversification.
Suzuki-Miyaura Coupling
The thiophene ring participates in palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids:
-
Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 12 h
-
Product: 6-(Substituted aryl)-pyrimidine derivatives
-
Yield Range: 65–80%
Buchwald-Hartwig Amination
The C4 chloro group undergoes amination with primary/secondary amines:
-
Catalyst: Pd₂(dba)₃/Xantphos
-
Base: Cs₂CO₃
-
Solvent: Toluene, 110°C (24 h)
-
Scope: Aliphatic amines show higher yields (>75%) than aromatic amines (50–60%)
Functionalization of the Thiophene Ring
The thiophen-2-yl moiety undergoes electrophilic substitution, enabling further derivatization:
Nitration
-
Conditions: HNO₃/AcOH, 0°C → rt (2 h)
-
Product: 5-Nitro-thiophene-substituted pyrimidine
-
Yield: 70%
Halogenation
-
Reagent: NBS (N-bromosuccinimide) in CCl₄
-
Product: 5-Bromo-thiophene derivatives
-
Regioselectivity: Bromination occurs preferentially at C5 due to electron-donating effects of the pyrimidine ring
Ring-Opening and Cycloaddition Reactions
Under strongly acidic or basic conditions, the pyrimidine ring can undergo fragmentation:
-
Acid-Mediated Hydrolysis: Concentrated HCl (reflux, 6 h) cleaves the ring to yield thiophene-2-carboxamide derivatives
-
Cycloaddition: Reaction with dienophiles (e.g., maleic anhydride) at 150°C forms fused bicyclic systems, though yields remain moderate (40–50%)
Steric and Electronic Effects of Substituents
The 1-methoxyethyl group at C2 imposes steric constraints and modulates electronic properties:
| Substituent | Effect | Impact on Reactivity |
|---|---|---|
| Cl (C4) | Strongly electron-withdrawing | Activates C4 for nucleophilic substitution |
| 1-Methoxyethyl (C2) | Steric bulk + weak electron donation | Retards reactions at C2/C6 positions |
| Thiophen-2-yl (C6) | π-Conjugation + directing effects | Guides electrophilic substitution to C5 of thiophene |
Stability and Side Reactions
-
Thermal Decomposition: Prolonged heating (>150°C) leads to demethylation of the methoxyethyl group, forming ethanol byproducts
-
Oxidation: Thiophene sulfoxides form under strong oxidizing conditions (e.g., mCPBA), reducing aromaticity
This compound’s versatile reactivity profile makes it a valuable intermediate for synthesizing bioactive molecules, functional materials, and supramolecular architectures. Further optimization of catalytic systems could enhance selectivity in cross-coupling and cycloaddition pathways.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for development as antimicrobial agents.
Cytotoxicity
In vitro studies have demonstrated that 4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine may possess selective cytotoxicity against various cancer cell lines. Compounds with similar motifs have exhibited IC50 values in the low micromolar range, indicating their potential as anticancer agents. Research suggests that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
Enzyme Inhibition
This compound may act as an inhibitor for enzymes involved in critical metabolic pathways. Studies have shown that related pyrimidines can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in MDPI explored the antimicrobial efficacy of related pyrimidine compounds, establishing a correlation between structural features and biological activity. Modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited promising cytotoxic effects. For instance, studies indicated that these compounds could selectively target cancer cells while sparing normal cells, highlighting their potential for further development into anticancer therapies.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Table 1: Substituent Profiles and Key Properties of Analogous Pyrimidines
Key Observations:
- Position 2 : The 1-methoxyethyl group in the target compound provides enhanced steric hindrance and ether-derived metabolic stability compared to methylthio (susceptible to oxidation) or thiol (prone to disulfide formation) groups .
- Position 4: Chloro is a superior leaving group for nucleophilic substitution compared to 3-nitrophenoxy or 4-methoxyphenyl, enabling versatile derivatization .
- Position 6 : Thiophen-2-yl is common in anticancer intermediates, likely due to its planar structure facilitating target binding. Ethoxy or trifluoromethyl groups alter electronic properties but lack π-stacking capability .
Biological Activity
4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine (CAS: 1708437-42-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a chloro group at position 4, a methoxyethyl group at position 2, and a thiophene ring at position 6 of the pyrimidine core. The presence of these substituents is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the pyrimidine structure can enhance antibacterial and antifungal activities. For instance, compounds with thiophene moieties have shown improved interactions with microbial targets due to their unique electronic properties .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 50 |
| Related Thiophene-Pyrimidines | Antifungal | 25 |
Antitumor Activity
The antitumor potential of pyrimidines has been extensively studied. Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For example, derivatives with similar structural features were found to induce apoptosis in human cancer cells through the activation of specific signaling pathways .
Case Study: Cytotoxicity Evaluation
A recent study assessed the cytotoxic effects of several pyrimidine derivatives, including our compound of interest, against human breast cancer cell lines (MCF-7). The results indicated that:
- IC50 Values : The compound exhibited an IC50 value of approximately 30 µM, indicating moderate cytotoxicity.
- Mechanism : Apoptotic pathways were activated, leading to increased caspase activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
Q & A
Basic Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact. Use fume hoods for weighing and synthesis due to potential inhalation risks .
- Waste Management : Collect organic waste in halogen-resistant containers and neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Collaborate with certified waste management services for incineration .
- Toxicity : Limited acute toxicity data exist, but structural analogs (e.g., chlorinated pyrimidines) show hepatotoxicity in vitro. Conduct preliminary cytotoxicity assays (e.g., MTT on HepG2 cells) before scaling up experiments .
How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
Advanced Question
Contradictions in bioactivity (e.g., antitumor IC₅₀ values varying by >10 µM) often arise from assay conditions. To address this:
- Standardize Assay Protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours). Variability in serum content (e.g., 5% vs. 10% FBS) can alter compound bioavailability .
- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation in aqueous media. Validate results using orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy) .
What strategies optimize the compound’s solubility and stability for in vitro assays?
Advanced Question
- Co-solvent Systems : Use DMSO:PBS (1:9 v/v) or β-cyclodextrin complexes to enhance aqueous solubility. For stability, store solutions at –20°C under nitrogen to prevent oxidation of the thiophene ring .
- pH Adjustment : Buffering at pH 6.5–7.4 (mimicking physiological conditions) reduces hydrolysis of the methoxyethyl group. Monitor degradation via HPLC every 24 hours .
How does the molecular structure, particularly the thiophene and methoxyethyl groups, influence pharmacological interactions?
Advanced Question
- Thiophene Ring : The sulfur atom participates in π-π stacking with aromatic residues (e.g., Tyr163 in EGFR), enhancing binding affinity. Substituents at the 6-position (thiophen-2-yl) improve selectivity over kinase off-targets .
- Methoxyethyl Group : This moiety increases lipophilicity (logP ~2.8), facilitating blood-brain barrier penetration. However, steric bulk at the 2-position may reduce binding to shallow active sites, as shown in crystallography studies .
What computational methods predict binding affinities of this compound with biological targets?
Advanced Question
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 1M17 for kinases). Parameterize the compound’s force field (GAFF) and include solvation effects (GBSA) to improve accuracy .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. Key interactions (e.g., hydrogen bonds with Asp831 in c-Met) should persist >70% of simulation time .
How do structural modifications at specific positions alter bioactivity and selectivity?
Advanced Question
- Position 2 (Methoxyethyl) : Replacing the methoxy group with ethoxy increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in liver microsomes) but reduces solubility .
- Position 6 (Thiophene) : Substituting thiophene with furan decreases anticancer activity (IC₅₀ from 8.2 µM to >50 µM in A549 cells), highlighting the role of sulfur in redox cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
